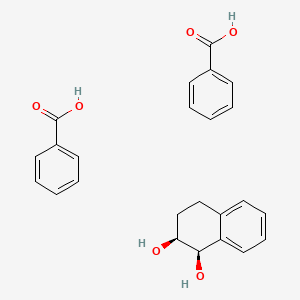
Oleyl nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oleyl nicotinate is a chemical compound formed by the esterification of oleyl alcohol and nicotinic acid (niacin). It is a member of the nicotinate ester family, which is known for its various applications in the pharmaceutical and cosmetic industries. This compound is primarily used for its vasodilatory properties, making it a valuable ingredient in topical formulations aimed at improving blood circulation and skin health.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oleyl nicotinate is synthesized through the esterification reaction between oleyl alcohol and nicotinic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The general reaction scheme is as follows:
Oleyl alcohol+Nicotinic acidCatalystOleyl nicotinate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a reactor equipped with a distillation column to continuously remove water, ensuring the reaction proceeds efficiently. The product is then purified through distillation or crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Oleyl nicotinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield oleyl alcohol and nicotinic acid.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to oleyl alcohol and nicotinic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate hydrolysis.
Major Products
Oxidation: Oleic acid and nicotinic acid.
Reduction: Oleyl alcohol and nicotinic acid.
Hydrolysis: Oleyl alcohol and nicotinic acid.
Scientific Research Applications
Oleyl nicotinate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular metabolism and vasodilation.
Medicine: Explored for its potential in improving blood circulation and treating conditions such as peripheral artery disease.
Industry: Utilized in cosmetic formulations to enhance skin penetration and improve the delivery of active ingredients.
Mechanism of Action
Oleyl nicotinate exerts its effects primarily through vasodilation. It acts on the blood vessels, causing them to widen and increase blood flow. This is achieved by the release of nitric oxide (NO) from endothelial cells, which relaxes the smooth muscles of the blood vessels. The compound also interacts with nicotinic acid receptors, contributing to its vasodilatory effects.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: Another ester of nicotinic acid, known for its vasodilatory properties.
Ethyl nicotinate: Similar to methyl nicotinate, used in topical formulations for its skin-penetrating abilities.
Inositol nicotinate: A more complex ester, used as a vasodilator and in the treatment of conditions like Raynaud’s phenomenon.
Uniqueness
Oleyl nicotinate is unique due to its long-chain oleyl group, which enhances its lipophilicity and skin penetration properties. This makes it particularly effective in topical applications, where it can deliver nicotinic acid more efficiently compared to shorter-chain esters like methyl or ethyl nicotinate.
Properties
CAS No. |
78695-24-6 |
|---|---|
Molecular Formula |
C24H39NO2 |
Molecular Weight |
373.6 g/mol |
IUPAC Name |
octadec-9-enyl pyridine-3-carboxylate |
InChI |
InChI=1S/C24H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-27-24(26)23-19-18-20-25-22-23/h9-10,18-20,22H,2-8,11-17,21H2,1H3 |
InChI Key |
WTLRGQPJLCWEOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


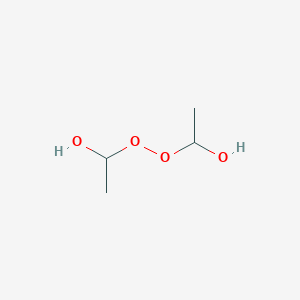
![4-Bromo-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14436350.png)
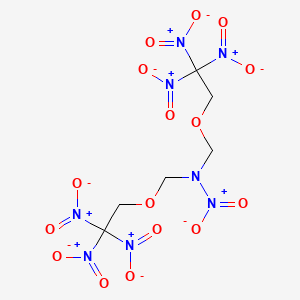
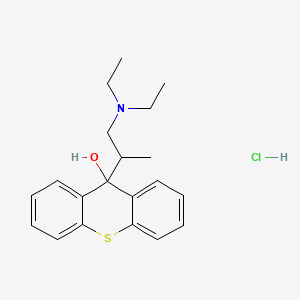
![6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one](/img/structure/B14436357.png)
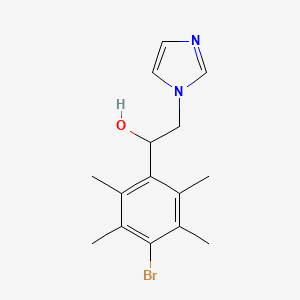
![9,9-Dimethylbicyclo[3.3.1]nonane](/img/structure/B14436375.png)
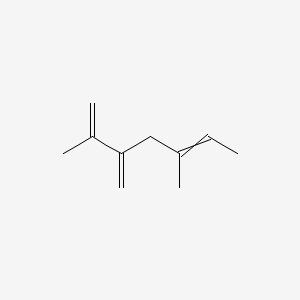
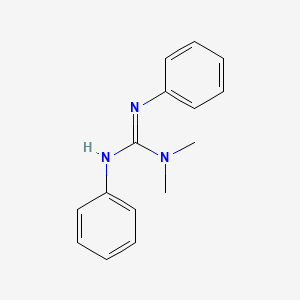
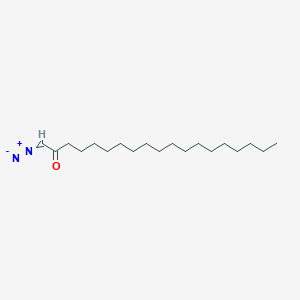
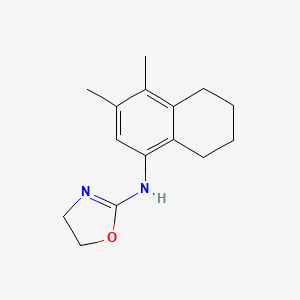
![4-[2-(4-Phenyl-1H-pyrazol-1-yl)ethoxy]phenol](/img/structure/B14436412.png)

